molecular formula C10H15Cl2N5 B1435405 N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride CAS No. 1803590-64-8

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride

Cat. No.: B1435405
CAS No.: 1803590-64-8
M. Wt: 276.16 g/mol
InChI Key: KXYBZBFTSGAMEU-UHFFFAOYSA-N
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Description

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride is a chemical compound with a molecular weight of 276.17 g/mol . . The compound is characterized by its imidazo[1,2-b]pyridazine core, which is a fused heterocyclic structure that imparts unique chemical properties.

Biochemical Analysis

Biochemical Properties

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been shown to interact with transforming growth factor-β activated kinase (TAK1), a serine/threonine kinase involved in cell growth, differentiation, and apoptosis . The compound binds to the hinge region of TAK1, inhibiting its enzymatic activity at nanomolar concentrations. This interaction disrupts the kinase’s ability to phosphorylate downstream targets, thereby modulating various cellular processes.

Cellular Effects

The effects of this compound on cells are profound. It has been observed to inhibit the growth of multiple myeloma cell lines, such as MPC-11 and H929, with half-maximal inhibitory concentration (GI50) values as low as 30 nanomolar . This compound influences cell signaling pathways by inhibiting TAK1, leading to reduced activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways. Consequently, it affects gene expression and cellular metabolism, promoting apoptosis and inhibiting proliferation in cancer cells.

Molecular Mechanism

At the molecular level, this compound exerts its effects through direct binding to TAK1. This binding inhibits the kinase’s activity, preventing the phosphorylation of downstream signaling molecules. The compound’s structure allows it to fit into the ATP-binding pocket of TAK1, blocking ATP access and thus inhibiting its catalytic function. Additionally, this inhibition leads to decreased expression of genes involved in cell survival and proliferation, further contributing to its anti-cancer effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points The compound demonstrates stability under normal storage conditions, retaining its inhibitory activity over extended periodsIn vitro studies have shown sustained inhibition of TAK1 activity and consistent anti-proliferative effects over several days of treatment .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound effectively inhibits tumor growth without significant toxicity. Higher doses may lead to adverse effects, including weight loss and organ toxicity. The therapeutic window for this compound is narrow, necessitating careful dosage optimization to balance efficacy and safety .

Metabolic Pathways

This compound is involved in metabolic pathways related to its biotransformation and elimination. It is metabolized primarily in the liver, where it undergoes phase I and phase II reactions. Enzymes such as cytochrome P450 oxidases and UDP-glucuronosyltransferases play crucial roles in its metabolism. These reactions result in the formation of more water-soluble metabolites, facilitating their excretion .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. The compound accumulates in specific cellular compartments, where it exerts its inhibitory effects on TAK1. Its distribution is influenced by factors such as tissue permeability and binding affinity to cellular components .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It predominantly localizes to the cytoplasm, where it interacts with TAK1 and other signaling molecules. Post-translational modifications, such as phosphorylation, may influence its localization and function. The compound’s ability to target specific subcellular compartments enhances its efficacy as a kinase inhibitor .

Preparation Methods

The synthesis of N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride typically involves multiple steps:

Industrial production methods may involve optimization of these steps to improve yield and purity, often using automated synthesis equipment and stringent reaction conditions.

Chemical Reactions Analysis

N-{imidazo[1,2-b]pyridazin-6-yl}pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Properties

IUPAC Name

N-pyrrolidin-3-ylimidazo[1,2-b]pyridazin-6-amine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5.2ClH/c1-2-10-12-5-6-15(10)14-9(1)13-8-3-4-11-7-8;;/h1-2,5-6,8,11H,3-4,7H2,(H,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXYBZBFTSGAMEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1NC2=NN3C=CN=C3C=C2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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